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Compound of Interest

Compound Name: 1-(2-Fluorophenyl)-2-nitropropene

Cat. No.: B12048242

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the structural and synthetic aspects
of ortho-fluorophenyl-2-nitropropene, also known as 1-(2-fluorophenyl)-2-nitropropene. Due
to the limited availability of public crystallographic data for the ortho-isomer, this document
presents its known properties and supplements them with detailed crystal structure analyses of
the closely related para-fluorophenyl-2-nitropropene and the parent compound, phenyl-2-
nitropropene. This comparative approach offers valuable insights into the solid-state
characteristics of this class of compounds, which are of significant interest in organic synthesis
and medicinal chemistry.

Physicochemical Properties

Ortho-fluorophenyl-2-nitropropene is a nitroalkene compound characterized by a fluorine-
substituted aromatic ring and a conjugated nitropropene side chain. It typically appears as a
yellow crystalline solid or powder.[1][2] The presence of the ortho-fluoro substituent is expected
to influence the compound's electronic properties, conformation, and metabolic stability, making
it a valuable building block in the synthesis of complex fluorinated molecules.[2]

A summary of the available physicochemical data for ortho-fluorophenyl-2-nitropropene and its
para-isomer is presented in Table 1.

Table 1: Physicochemical Properties of Fluorophenyl-2-nitropropene Isomers
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ortho-Fluorophenyl-2- para-Fluorophenyl-2-
Property . .

nitropropene nitropropene
Molecular Formula CoHsFNO2[1][3] CoHsFNO2[4]
Molar Mass 181.16 g/mol [1][3] 181.16 g/mol [4]

Yellow crystalline solid or Yellow to orange crystalline
Appearance .

powder[1] solid[4]
Melting Point 54-58°CJ[1] 64—66°C[4]

- Insoluble in water; Soluble in )
Solubility Insoluble in water[4]
ethanol, acetone, DCM[1]

CAS Number 705-60-2[1] 775-31-5[4]

Synthesis of Phenyl-2-nitropropenes

The synthesis of phenyl-2-nitropropenes is typically achieved through a Henry condensation (a
variant of the Knoevenagel condensation) between a substituted benzaldehyde and
nitroethane, using a basic catalyst.[5][6] This reaction is a fundamental method for the
formation of C-C bonds and the introduction of the nitroalkene functionality.

General Synthetic Workflow

The overall workflow for the synthesis and purification of a phenyl-2-nitropropene is depicted in
the following diagram.
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General Synthesis Workflow for Phenyl-2-nitropropenes

Reaction

Substituted Benzaldehyde + Nitroethane Basic Catalyst (e.g., n-butylamine)

Stirring at Room Temperature or with mild heating

Work-up &‘rurification

Crystallization
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A

Recrystallization (e.g., from Isopropyl Alcohol or Ethanol)

\
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Synthesis and Purification Workflow

Experimental Protocol: Synthesis of 1-(para-
fluorophenyl)-2-nitropropene

© 2025 BenchChem. All rights reserved. 3/9 Tech Support


https://www.benchchem.com/product/b12048242?utm_src=pdf-body-img
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b12048242?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BENGH@ Foundational & Exploratory

Check Availability & Pricing

This protocol is a representative procedure for the synthesis of a fluorinated phenyl-2-
nitropropene.[7]

Reactant Mixture: Mix para-fluorobenzaldehyde (1.0 eq) with nitroethane (1.0 eq).
o Catalyst Addition: Add n-butylamine (0.05 eq) to the mixture. The solution will turn yellow.

o Reaction: Swirl the mixture and leave it in the dark at room temperature. The reaction
progress can be monitored by the formation of water droplets and subsequent crystallization.
The reaction may take several days to reach completion.

« |solation: Break up the resulting solid crystalline mass.
 Purification: Rinse the solid with cold deionized water.

o Recrystallization: Recrystallize the product from boiling isopropyl alcohol to yield light yellow
platelets of 1-(para-fluorophenyl)-2-nitropropene.

Crystal Structure Analysis

While the specific crystal structure data for ortho-fluorophenyl-2-nitropropene is not publicly
available, analysis of closely related structures provides significant insight into the expected
crystallographic parameters. Below are the detailed crystallographic data for (E)-3-(4-
Fluorophenyl)-1-(2-nitrophenyl)prop-2-en-1-one and 1-Methyl-4-[(1E)-2-nitroprop-1-en-1-
yllbenzene.

Table 2: Crystal Data and Structure Refinement for Related Compounds

© 2025 BenchChem. All rights reserved. 4/9 Tech Support


https://chemistry.mdma.ch/hiveboard/methods/000516174.html
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b12048242?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BENGHE

Foundational & Exploratory

Check Availability & Pricing

(E)-3-(4-Fluorophenyl)-1-(2-

1-Methyl-4-[(1E)-2-

Parameter nitrophenyl)prop-2-en-1- nitroprop-1-en-1-
one[3] yllbenzene[9]

Chemical Formula C15H10FNOs3 C10H11NO2

Formula Weight 271.24 177.20

Crystal System Monoclinic Orthorhombic

Space Group P2i/c Pbca

a (A) 7.7698 (16) 11.0610 (5)

b (A) 17.072 (3) 7.5840 (4)

c (A 9.759 (2) 22.6420 (11)

a(°) 90 90

B(°) 96.72 (3) 90

y () 90 90

Volume (A3) 1285.6 (5) 1899.36 (16)

z 4 8

Temperature (K) 293 296

Radiation Mo Ka Mo Ka

Reflections collected 12293 16972

Independent reflections 2921 2162

R[F2 > 20(F?)] 0.044 0.045

WR(F2) 0.141 0.134

Goodness-of-fit (S) 1.13 1.00

X-ray Crystallography Experimental Protocol

The following is a generalized protocol for single-crystal X-ray diffraction analysis, based on the

methodologies reported for similar compounds.[8][9]
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Single-Crystal X-ray Crystallography Workflow
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X-ray Crystallography Workflow
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o Crystal Selection and Mounting: A suitable single crystal of the compound is selected and
mounted on a goniometer head.

» Data Collection: The crystal is placed in a diffractometer (e.g., Bruker SMART CCD) and
diffraction data are collected using a specific radiation source (e.g., Mo Ka).[8]

o Cell Refinement and Data Reduction: The collected data are processed to determine the unit
cell parameters and to reduce the data to a set of unique reflections.

» Structure Solution: The crystal structure is solved using direct methods with software such as
SHELXS.[8][9]

» Structure Refinement: The structural model is refined by full-matrix least-squares on F2 using
software like SHELXL.[8][9]

 Visualization and Reporting: Molecular graphics are generated using programs like
SHELXTL or ORTEP-3, and the final crystallographic data are prepared for publication.[3][9]

Concluding Remarks

This technical guide has summarized the available information on ortho-fluorophenyl-2-
nitropropene and provided a comparative analysis with its structural analogs. While the specific
crystal structure of the ortho-isomer remains to be fully elucidated and published, the data from
related compounds offer a robust framework for understanding its likely solid-state properties.
The provided experimental protocols for synthesis and crystallographic analysis serve as a
valuable resource for researchers working with this class of molecules. Further investigation
into the crystallography of ortho-fluorophenyl-2-nitropropene is warranted to fully characterize
its structure and to explore the influence of the ortho-fluoro substitution on its molecular
conformation and crystal packing.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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